2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that features a bromine atom, a methyl group, and a thiadiazole ring The thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with appropriate aldehydes or ketones. The resulting thiadiazole intermediate is then reacted with 2-bromo-3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation could produce sulfoxides or sulfones.
Scientific Research Applications
2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors or other advanced materials.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a drug or a biochemical tool.
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and the amide group can also participate in hydrogen bonding or other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- 2-chloro-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- 2-bromo-3-methyl-N-(5-phenyl-1,2,4-thiadiazol-2-yl)butanamide
Uniqueness
What sets 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide apart from similar compounds is its specific substitution pattern, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-8(2)10(14)11(18)15-13-17-16-12(19-13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVDGPDPIWBDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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